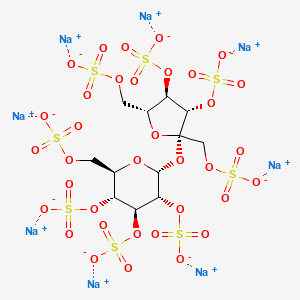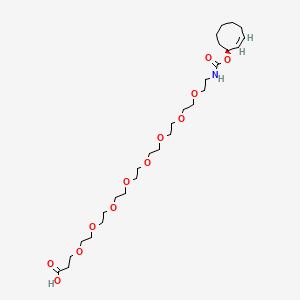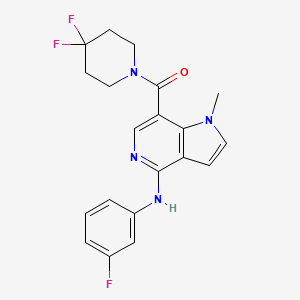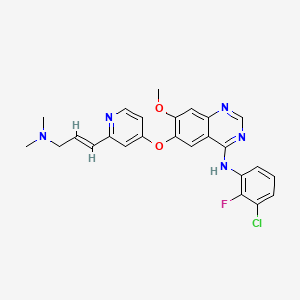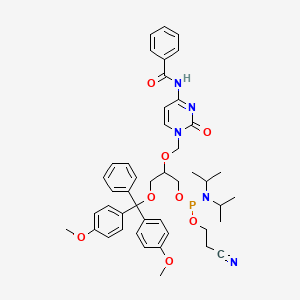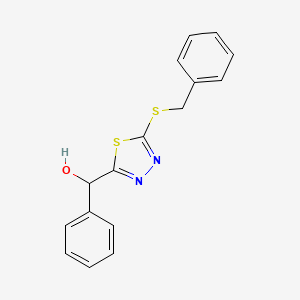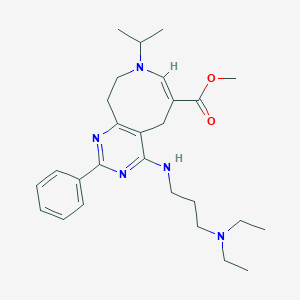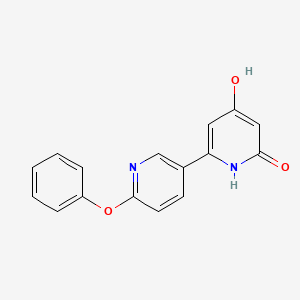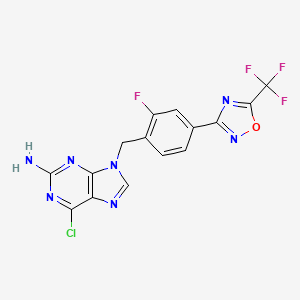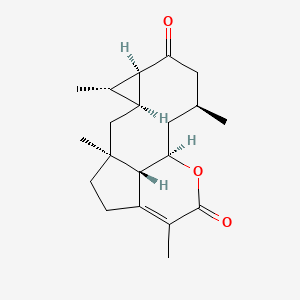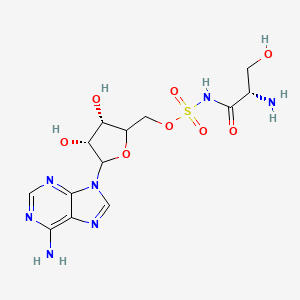![molecular formula C20H18Cl2N2O3 B12380699 1'-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12380699.png)
1'-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4’-piperidine]-5-carboxylic acid is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole moiety, which is a significant structure in many natural products and pharmaceuticals due to its biological activity.
Preparation Methods
The synthesis of 1’-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4’-piperidine]-5-carboxylic acid involves multiple steps, typically starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The spiro compound can then be formed through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.
Industrial production methods for such complex compounds often involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This can include the use of catalytic processes and continuous flow reactors to improve efficiency.
Chemical Reactions Analysis
1’-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4’-piperidine]-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moiety, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, high temperatures, and the presence of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used but generally include various functionalized derivatives of the original compound.
Scientific Research Applications
1’-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4’-piperidine]-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s indole moiety makes it a valuable tool in studying biological processes, as indole derivatives are known to interact with various biological targets.
Medicine: Due to its potential biological activity, the compound is investigated for its therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1’-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4’-piperidine]-5-carboxylic acid involves its interaction with specific molecular targets in the body. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1’-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4’-piperidine]-5-carboxylic acid can be compared with other similar compounds, such as:
Indole derivatives: These compounds share the indole moiety and exhibit similar biological activities. Examples include tryptophan and serotonin.
Spiro compounds: These compounds share the spiro structure, which imparts unique chemical and physical properties. Examples include spirooxindoles and spirocyclic lactams.
The uniqueness of 1’-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4’-piperidine]-5-carboxylic acid lies in its combination of the indole moiety with the spiro structure, which can result in distinct biological activities and chemical reactivity compared to other compounds in these classes.
Properties
Molecular Formula |
C20H18Cl2N2O3 |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
1'-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxylic acid |
InChI |
InChI=1S/C20H18Cl2N2O3/c21-14-3-1-13(16(22)10-14)11-24-7-5-20(6-8-24)15-9-12(18(25)26)2-4-17(15)23-19(20)27/h1-4,9-10H,5-8,11H2,(H,23,27)(H,25,26) |
InChI Key |
JHZGJEQBBFGROU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C3=C(C=CC(=C3)C(=O)O)NC2=O)CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


